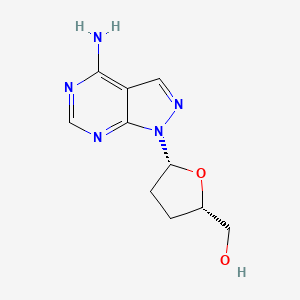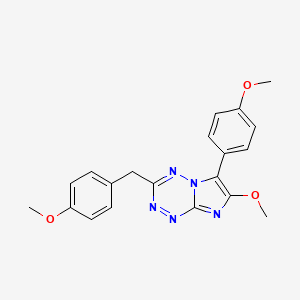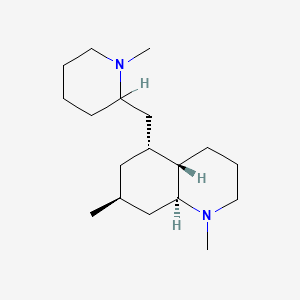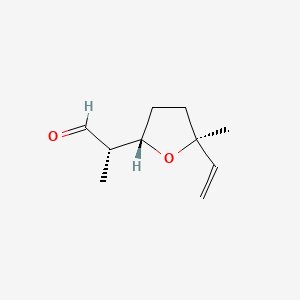
(2S,2'S,5'S)-Lilac aldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’S,5’S)-Lilac aldehyde is a chiral compound known for its pleasant floral scent, reminiscent of lilacs. It is a stereoisomer of lilac aldehyde, which is a mixture of four stereoisomers. This compound is of interest due to its applications in fragrance chemistry and its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. For example, the reduction of lilac alcohol using a chiral rhodium catalyst can yield (2S,2’S,5’S)-Lilac aldehyde with high enantiomeric excess .
Industrial Production Methods
Industrial production of (2S,2’S,5’S)-Lilac aldehyde often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their efficiency and environmental friendliness. For instance, the use of baker’s yeast in the reduction of lilac alcohol has been reported to produce (2S,2’S,5’S)-Lilac aldehyde with high yield and purity .
化学反応の分析
Types of Reactions
(2S,2’S,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to lilac alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Lilac acid.
Reduction: Lilac alcohol.
Substitution: Depending on the nucleophile, various substituted lilac derivatives.
科学的研究の応用
(2S,2’S,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential pheromonal activities in insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to impart a lilac scent to perfumes and personal care products.
作用機序
The mechanism of action of (2S,2’S,5’S)-Lilac aldehyde in biological systems involves its interaction with olfactory receptors. It binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological activities, such as antimicrobial effects, may involve the disruption of microbial cell membranes or inhibition of key enzymes.
類似化合物との比較
Similar Compounds
(2R,2’R,5’R)-Lilac aldehyde: Another stereoisomer with similar scent properties but different biological activities.
Lilac alcohol: The reduced form of lilac aldehyde, used in similar applications but with different chemical properties.
Lilac acid: The oxidized form of lilac aldehyde, with distinct chemical and biological properties.
Uniqueness
(2S,2’S,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its high enantiomeric purity makes it valuable in applications requiring precise chiral recognition, such as in fragrance formulations and biological studies.
特性
CAS番号 |
53447-45-3 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
(2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1 |
InChIキー |
YPZQHCLBLRWNMJ-KXUCPTDWSA-N |
異性体SMILES |
C[C@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
正規SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


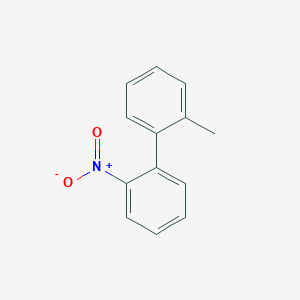
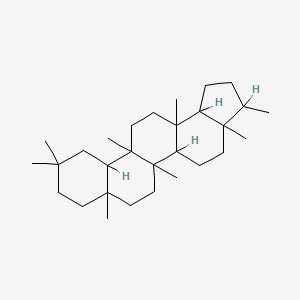

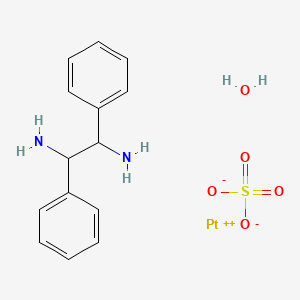
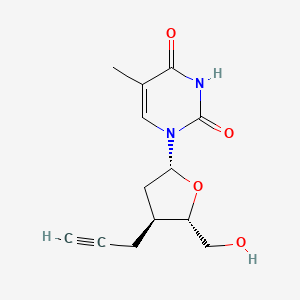



![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)


